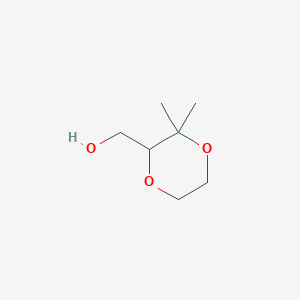

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol

Description

Significance of 1,4-Dioxane (B91453) Scaffolds in Synthetic Methodologies

The 1,4-dioxane ring is a versatile scaffold in organic synthesis, valued for its relative stability and its ability to act as a polar, aprotic solvent. Beyond its use as a solvent, the 1,4-dioxane moiety is incorporated into a wide array of complex molecules, where it can serve several functions:

Protecting Group: The cyclic acetal (B89532) structure of 1,4-dioxanes makes them effective protecting groups for 1,2-diols. This strategy is crucial in multi-step syntheses where the reactivity of diol functionalities needs to be temporarily masked.

Chiral Pool Synthon: Chiral 1,4-dioxane derivatives, often synthesized from readily available chiral starting materials like tartaric acid, serve as valuable building blocks in asymmetric synthesis. These chiral synthons allow for the stereocontrolled introduction of specific functionalities into a target molecule.

Conformational Constraint: The six-membered ring of 1,4-dioxane can impart a degree of conformational rigidity to a molecule. This can be exploited in medicinal chemistry to lock a molecule into a specific bioactive conformation, potentially enhancing its interaction with a biological target.

Bioisostere: In drug design, the 1,4-dioxane ring can be used as a bioisosteric replacement for other chemical groups to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The presence of substituents on the 1,4-dioxane ring, as in the case of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, further expands its synthetic utility by providing handles for additional chemical transformations.

Historical Overview of Research on Dioxane-Functionalized Methanols

The history of 1,4-dioxane itself dates back to its first synthesis in 1863. itrcweb.orgitrcweb.orgslenvironment.com Its commercial production began in the early 20th century, primarily for its use as a solvent and stabilizer. nih.gov The exploration of functionalized 1,4-dioxanes, including those bearing alcohol functionalities, is a more recent development, driven by the increasing demand for complex and stereochemically defined building blocks in organic synthesis.

Early research into dioxane chemistry was largely focused on the parent compound and its solvent properties. However, as synthetic methodologies became more sophisticated, chemists began to explore the derivatization of the dioxane ring to create novel structures with specific functionalities. The synthesis of (1,4-dioxan-2-yl)methanol (B41635) and its derivatives represents a logical extension of this work, aiming to combine the structural features of the dioxane ring with the reactive potential of a primary alcohol. While a detailed historical timeline specifically for dioxane-functionalized methanols is not extensively documented, their emergence is intrinsically linked to the broader development of heterocyclic chemistry and the quest for new synthetic intermediates.

Position of this compound within Dioxane Chemistry

This compound can be considered a specialized derivative within the family of 1,4-dioxanes. Its key structural features dictate its unique chemical personality:

The 1,4-Dioxane Core: Provides the fundamental heterocyclic structure, influencing solubility and conformational properties.

The Gem-Dimethyl Group at C3: This substitution is significant. The Thorpe-Ingold effect, or gem-dimethyl effect, can influence the ring's conformation and the reactivity of adjacent functional groups by restricting bond angles and promoting certain cyclization reactions. acs.org

The Methanol (B129727) Group at C2: The primary alcohol is a versatile functional group that can undergo a wide range of chemical transformations, making this compound a potentially useful synthetic intermediate.

The combination of these features positions this compound as a chiral synthon (if prepared in an enantiomerically pure form) with a handle for further molecular elaboration. Its synthesis and reactivity are of interest to chemists working in areas such as natural product synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanol |

InChI |

InChI=1S/C7H14O3/c1-7(2)6(5-8)9-3-4-10-7/h6,8H,3-5H2,1-2H3 |

InChI Key |

OHFUDJHDLYZSRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OCCO1)CO)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol and Its Analogues

De Novo Cyclization Approaches to the 1,4-Dioxane (B91453) Ring System

The foundational strategy for synthesizing complex dioxanes often involves the construction of the heterocyclic ring from acyclic precursors. This approach allows for the early introduction of desired substituents, which can define the final structure of the target molecule.

Routes from Epoxides and Polyols

A versatile method for the formation of the 1,4-dioxane ring system involves the reaction of epoxides with 1,2-diols. This approach leverages the high reactivity of the strained epoxide ring, which readily undergoes nucleophilic attack. A key strategy involves the ring-opening of an epoxide by the monosodium salt of ethylene (B1197577) glycol, which generates an intermediate diol that subsequently cyclizes to form the 1,4-dioxane structure. enamine.net This sequence is particularly useful for preparing 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net The initial epoxides are often readily available through established methods like the Corey-Chaikovsky reaction of corresponding aldehydes and ketones. enamine.net

Another prominent example is the dimerization of oxirane (ethylene oxide) to produce the parent 1,4-dioxane. This transformation can be efficiently catalyzed by solid acid catalysts, such as ZrO₂/TiO₂, at relatively low temperatures (e.g., 75 °C), achieving high conversion and selectivity. mdpi.com The mechanism is believed to involve both Brønsted and Lewis acid sites on the catalyst surface, which synergistically promote the reaction. mdpi.com While this specific example yields the unsubstituted ring, the underlying principle of epoxide opening and subsequent cyclization is broadly applicable to more substituted systems.

The table below summarizes representative conditions for dioxane synthesis from epoxides.

| Precursors | Catalyst/Reagent | Conditions | Product Type | Ref |

| Substituted Epoxide + Ethylene Glycol | Sodium Salt | Multigram Scale | Substituted 1,4-Dioxanes | enamine.net |

| Oxirane (Ethylene Oxide) | 25%ZrO₂/TiO₂ | 75 °C, 1 atm | Unsubstituted 1,4-Dioxane | mdpi.com |

| Epoxy chloropropane + 2-chlorohydrin | salen catalyst, then carbonate | Stepwise | Substituted 1,4-Dioxane Precursor | google.com |

Acetalization and Ketalization Strategies for Dioxane Formation

Acetalization and ketalization reactions are cornerstone methods for forming cyclic ethers, including 1,4-dioxanes. These reactions typically involve the acid-catalyzed condensation of a diol with a carbonyl compound (or its equivalent, such as an acetal (B89532) or orthoester). acs.orgnih.govorganic-chemistry.org The formation of the 1,4-dioxane ring through this strategy can be viewed as a double acetalization event. For instance, the reaction of a 1,2-diol with a 1,2-dihydroxy ketone equivalent under acidic conditions can lead to the dioxane skeleton.

A specific example is the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which is prepared in high yield (95%) from butane-2,4-dione via an acetalization reaction catalyzed by camphorsulfonic acid. rsc.org This demonstrates the feasibility of constructing highly substituted 1,4-dioxanes from appropriate dicarbonyl precursors. rsc.org

Modern methods have focused on developing milder and more efficient catalytic systems. Trace amounts (as low as 0.03 mol %) of conventional acids like hydrochloric acid can effectively promote these reactions, often without the need to remove water, which simplifies the procedure significantly. acs.orgnih.gov A wide array of catalysts has been developed, including Brønsted acids, Lewis acids, and various solid-supported catalysts, enhancing the versatility and substrate scope of this method. acs.orgnih.gov

Catalytic Ring-Closing Methods (e.g., Acid-Catalyzed Cyclization)

Direct cyclization of a suitable polyol precursor via dehydration is a straightforward approach to the 1,4-dioxane ring. The acid-catalyzed dehydration of a diethylene glycol-type structure is a classic example of this strategy. For instance, dimethyldioxane (B77878) can be synthesized by treating propylene (B89431) glycol with a small amount of concentrated sulfuric acid and distilling the product. sciencemadness.org This method highlights the direct conversion of a polyol to the corresponding cyclic ether, though it also underscores the sensitivity of the resulting dioxane to acid-catalyzed hydrolysis. sciencemadness.org

The choice of catalyst is crucial and can range from traditional homogeneous mineral acids (e.g., H₂SO₄) to heterogeneous solid acids. mdpi.comacs.org Solid acid catalysts offer advantages such as easier separation and potential for recycling. For example, ZrO₂/TiO₂ has been shown to be a highly effective and stable catalyst for synthesizing 1,4-dioxane from oxirane, which proceeds through a cyclization mechanism. mdpi.com While not a dehydration, this showcases the utility of solid acids in catalytic ring formation. The table below provides examples of catalysts used in such cyclization reactions.

| Reaction Type | Catalyst | Key Features | Ref |

| Acetalization/Ketalization | HCl, H₂SO₄, p-TsOH | Traditional, corrosive | nih.gov |

| Acetalization/Ketalization | Ammonium Salts | Milder conditions | acs.orgnih.gov |

| Acetalization/Ketalization | Graphitic-C₃N₄ | Photocatalytic, visible light | acs.orgnih.gov |

| Dehydration | H₂SO₄ | Direct cyclization of diols | sciencemadness.org |

| Dimerization/Cyclization | ZrO₂/TiO₂ | Heterogeneous, high selectivity | mdpi.com |

Functionalization of Precursor Molecules

An alternative to de novo ring synthesis is the modification of a pre-formed molecule that already contains the core structural elements of the target compound. This approach is particularly useful for introducing or altering substituents at specific positions on the dioxane ring.

Introduction of the 3,3-Dimethyl Moiety

The gem-dimethyl group at the C-3 position of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol is a key structural feature. The most convergent synthetic strategies would incorporate this moiety from the start. This can be achieved by using a starting material that already contains the 2,2-dimethyl-1-ol structural unit. For example, a Prins-type reaction between isobutylene (B52900) and formaldehyde (B43269) can yield 4,4-dimethyl-1,3-dioxane, demonstrating an industrial method for incorporating a gem-dimethyl group into a dioxane ring. google.com

For the synthesis of the target 1,4-dioxane, a logical precursor would be a molecule like 2,2-dimethyl-1,3-propanediol. The condensation of this diol with a two-carbon electrophile, such as glyoxal (B1671930) or a protected glycoaldehyde, under acid-catalyzed conditions would directly generate the 3,3-dimethyl-1,4-dioxane ring system. The use of acetone (B3395972) to form 2,2-dimethyl-1,3-dioxane (B13969650) derivatives is a common strategy for protecting 1,3-diols, and this principle of using a ketone to install a gem-dimethyl group can be conceptually extended. researchgate.netgoogle.com

Installation and Modification of the C-2 Methanol (B129727) Side Chain

The C-2 methanol side chain (-CH₂OH) can be installed either during the ring-forming step or by post-cyclization modification. Using a precursor that already bears the required hydroxymethyl group, such as glycerol (B35011) or a derivative, in the cyclization reaction is one potential route.

More commonly, a functional group at the C-2 position is modified after the dioxane ring has been formed. This often involves the conversion of a more stable or easily introduced functional group into the desired alcohol. For example, a dioxane with a C-2 carboxylic acid or ester group could be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride.

A powerful strategy for modifying a side chain involves activating a hydroxyl group for nucleophilic substitution. google.com For instance, a (1,4-dioxan-2-yl)methanol (B41635) derivative can be converted to a sulfonate ester (e.g., tosylate, mesylate, or brosylate). google.comgoogle.com This transforms the hydroxyl group into an excellent leaving group, enabling subsequent reaction with a wide range of nucleophiles to extend or modify the side chain. google.com A patent describing the synthesis of a cyanomethyl-substituted dioxane details the conversion of a hydroxymethyl group to a 4-bromobenzenesulfonate, followed by displacement with sodium cyanide, illustrating this two-step modification process. google.com

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound necessitates the use of stereoselective methods. These can be broadly categorized into asymmetric induction strategies, which create a new chiral center in a prochiral molecule, and diastereoselective approaches, which take advantage of existing stereocenters to influence the formation of a new one.

Asymmetric Induction Strategies

Asymmetric induction is a powerful tool for the enantioselective synthesis of chiral molecules from achiral starting materials. For a molecule like this compound, this would involve the creation of the stereocenter at the C2 position with a preference for one enantiomer over the other.

One potential strategy is the use of chiral catalysts in reactions that form the 1,4-dioxane ring or introduce the hydroxymethyl group. For instance, asymmetric hydrogenation of a suitable unsaturated precursor, such as a dehydromorpholine analog, has been shown to be highly effective in producing chiral 2-substituted morpholines with excellent enantioselectivities (up to 99% ee) using a bisphosphine-rhodium catalyst. nih.gov A similar approach could be envisioned for an analogous dehydro-1,4-dioxane precursor to this compound.

Another viable method is enzymatic kinetic resolution . This technique employs enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of alcohols. For example, Pseudomonas fluorescens lipase (B570770) has been successfully used in the transesterification of 2-hydroxymethyl-1,4-benzodioxanes. researchgate.net Similarly, the resolution of 2-hydroxymethyl-1,4-dioxane has been achieved through salt formation with a chiral amine. researchgate.net This suggests that a racemic mixture of this compound could be resolved using an appropriate lipase and acyl donor. The efficiency of such a resolution would depend on the enzyme's ability to differentiate between the two enantiomers.

| Substrate | Enzyme/Method | Result |

| 2-Substituted Dehydromorpholines | Bisphosphine-Rhodium Catalyst | Up to 99% ee |

| 2-Hydroxymethyl-1,4-benzodioxanes | Pseudomonas fluorescens Lipase | Successful Kinetic Resolution |

| 2-Hydroxymethyl-1,4-dioxane | (R)- or (S)-1-phenylethylamine | Successful Resolution via Diastereomeric Salts |

This table presents data for analogous compounds to illustrate the potential of asymmetric induction strategies.

Diastereoselective Approaches

Diastereoselective strategies are employed when one or more stereocenters are already present in the starting material, and this existing chirality is used to direct the formation of a new stereocenter.

A plausible diastereoselective approach to this compound could involve the cyclization of a chiral precursor. For instance, the synthesis of 2,3-disubstituted 1,4-dioxanes has been achieved with diastereoselectivity. digitellinc.com A general strategy involves the reaction of α,β-unsaturated ketones with a combination of NaIO4 and NH2OH·HCl, followed by reaction with ethylene glycol and cyclization under Williamson ether synthesis conditions. rsc.orgresearchgate.net By starting with a chiral, non-racemic precursor, it may be possible to control the stereochemistry of the resulting dioxane ring.

Another approach could be the ring-opening of a chiral epoxide with a diol, followed by cyclization. The synthesis of functionalized 1,4-dioxanes has been reported starting from readily available epoxides. epa.govenamine.net If a chiral, enantiopure epoxide is used as the starting material, its stereochemistry can be transferred to the final 1,4-dioxane product.

Furthermore, annulation reactions combining diacceptors with bis-nucleophiles have been shown to produce 1,4-dioxanes with high regio- and diastereoselectivity. acs.org The reaction of 3-aryloxetan-3-ols with 1,2-diols catalyzed by a Brønsted acid is one such example. The inherent stereochemistry of the reactants can influence the stereochemical outcome of the cyclization.

| Reaction Type | Starting Materials | Key Features |

| Williamson Ether Synthesis | α,β-Unsaturated Ketones, Ethylene Glycol | Potential for diastereoselectivity based on substrate |

| Epoxide Ring-Opening/Cyclization | Chiral Epoxides, Diols | Transfer of stereochemistry from epoxide |

| Annulation Reaction | 3-Aryloxetan-3-ols, 1,2-Diols | High regio- and diastereoselectivity |

This table summarizes diastereoselective approaches that could be adapted for the synthesis of this compound stereoisomers.

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol

Reactions of the Dioxane Ring System

The 1,4-dioxane (B91453) ring, a six-membered heterocycle containing two oxygen atoms, is generally stable. However, under specific conditions, it can undergo reactions that lead to the opening or rearrangement of the ring structure. The presence of substituents, such as the dimethyl and hydroxymethyl groups in the target molecule, can significantly influence the course of these reactions.

Ring-Opening Reactions and Rearrangements

The acetal (B89532) linkage within the 1,4-dioxane ring imparts susceptibility to acid-catalyzed hydrolysis. In the presence of a Brønsted or Lewis acid, protonation of one of the ring oxygens can initiate a ring-opening cascade. For (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, this can lead to the formation of various products depending on the reaction conditions and the nature of the acid catalyst.

Under aqueous acidic conditions, hydrolysis can lead to the cleavage of the acetal, ultimately yielding 2,2-dimethyl-1,3-propanediol and glyceraldehyde or its subsequent reaction products. The mechanism involves protonation of a ring oxygen, followed by nucleophilic attack of water and subsequent bond cleavages.

In the absence of water, acid catalysis can promote rearrangements. For instance, treatment with a Lewis acid could potentially lead to a hydride shift or a rearrangement involving the hydroxymethyl group, although specific literature on this particular rearrangement for this compound is scarce. However, analogous rearrangements in other substituted dioxane systems suggest that such transformations are plausible. For example, Brønsted acid-catalyzed reactions of 3-aryloxetan-3-ols with 1,2-diols can lead to the formation of functionalized 1,4-dioxanes through intramolecular ring-opening. nih.gov This highlights the potential for intramolecular reactions involving the primary alcohol of this compound under acidic conditions.

The table below summarizes potential ring-opening reactions based on the general reactivity of 1,4-dioxane systems.

| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Mechanism |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ in water, heat | 2,2-Dimethyl-1,3-propanediol, Glyceraldehyde | Protonation of a ring oxygen, nucleophilic attack by water, and subsequent ring cleavage. |

| Acid-Catalyzed Rearrangement | Lewis acid (e.g., BF₃·OEt₂) in an aprotic solvent | Potential formation of rearranged products via hydride or alkyl shifts. | Coordination of the Lewis acid to a ring oxygen, followed by intramolecular rearrangement. |

Conformational Dynamics and Their Influence on Reactivity

The 1,4-dioxane ring typically exists in a chair conformation to minimize steric strain. chemicalbook.com For this compound, there are two possible chair conformations. The hydroxymethyl group at the C2 position can occupy either an axial or an equatorial position. The gem-dimethyl group at the C3 position will have one methyl group axial and one equatorial in a chair conformation.

The conformational equilibrium between the axial and equatorial orientations of the hydroxymethyl group can significantly impact the reactivity of both the dioxane ring and the primary alcohol. An equatorial orientation is generally more stable for a substituent on a cyclohexane-like ring, as it minimizes 1,3-diaxial interactions. However, the presence of the gem-dimethyl group can influence this preference.

The accessibility of the ring oxygens to acidic reagents for ring-opening reactions can be affected by the conformation. Similarly, the reactivity of the primary alcohol can be influenced by its steric environment, which is determined by its axial or equatorial position. For instance, an equatorially positioned hydroxymethyl group would be more sterically accessible for reactions like esterification or etherification. Computational studies on substituted 1,3-dioxanes have shown that the conformational preferences are influenced by the nature and position of the substituents. acs.org

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups through oxidation, reduction, esterification, etherification, and nucleophilic substitution reactions.

Oxidation and Reduction Reactions

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those used in the Swern oxidation, will typically yield the corresponding aldehyde, (3,3-Dimethyl-1,4-dioxan-2-yl)carbaldehyde. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid, (3,3-Dimethyl-1,4-dioxan-2-yl)carboxylic acid.

Conversely, while the primary alcohol is already in a reduced state, its derivatives, such as the corresponding ester, can be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The following table outlines common oxidation and reduction reactions for the primary alcohol functionality.

| Reaction Type | Reagent(s) | Product | Typical Conditions |

| Oxidation to Aldehyde | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | (3,3-Dimethyl-1,4-dioxan-2-yl)carbaldehyde | Low temperature (-78 °C), CH₂Cl₂ |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O | (3,3-Dimethyl-1,4-dioxan-2-yl)carboxylic acid | Heat |

| Reduction of Ester Derivative | LiAlH₄, followed by H₂O workup | This compound | Anhydrous THF or Et₂O |

Esterification and Etherification

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. lookchem.com Alternatively, the Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a milder route to esters. chemicalbook.comenamine.netresearchgate.netchemicalbook.com

Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. nih.govwikipedia.org The Mitsunobu reaction provides another route to ethers by reacting the alcohol with a pronucleophile (in this case, another alcohol) in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.govwikipedia.org

Below is a table summarizing common esterification and etherification reactions.

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Ester | Heat, removal of water |

| Steglich Esterification | Carboxylic acid, DCC, DMAP (cat.) | Ester | Room temperature, CH₂Cl₂ |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide | Ether | Anhydrous THF or DMF |

| Mitsunobu Reaction | Phenol, PPh₃, DIAD or DEAD | Phenyl Ether | Anhydrous THF, 0 °C to room temp. |

Nucleophilic Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270).

Once the tosylate or mesylate is formed, it can readily undergo Sₙ2 reactions with a variety of nucleophiles, such as halides, cyanide, or azide (B81097), to introduce new functional groups. This two-step sequence allows for a broad range of transformations at the primary carbon.

The table below details the process of converting the alcohol to a good leaving group and subsequent nucleophilic substitution.

| Step | Reagent(s) | Intermediate/Product | Typical Conditions |

| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (3,3-Dimethyl-1,4-dioxan-2-yl)methyl tosylate | 0 °C to room temperature, CH₂Cl₂ |

| 2. Nucleophilic Substitution | Sodium cyanide (NaCN) | (3,3-Dimethyl-1,4-dioxan-2-yl)acetonitrile | DMF, heat |

| 2. Nucleophilic Substitution | Sodium azide (NaN₃) | 2-(Azidomethyl)-3,3-dimethyl-1,4-dioxane | DMF, heat |

| 2. Nucleophilic Substitution | Lithium bromide (LiBr) | 2-(Bromomethyl)-3,3-dimethyl-1,4-dioxane | Acetone (B3395972), heat |

Mechanistic Elucidation of Key Reactions

Due to the limited availability of direct mechanistic studies on this compound, this section will explore plausible reaction pathways and the influence of catalysis by drawing upon established principles of organic chemistry and research on structurally related compounds. The presence of a primary alcohol, a cyclic ether (1,4-dioxane), and a sterically demanding gem-dimethyl group are key structural features that will dictate its chemical behavior.

Investigation of Reaction Pathways and Transition States

The reactivity of this compound is primarily centered around the hydroxyl group and the 1,4-dioxane ring. Potential reaction pathways include nucleophilic substitution and elimination at the alcohol moiety, as well as ring-opening of the dioxane ether.

Reactions at the Hydroxyl Group:

The primary alcohol group can undergo typical reactions such as esterification, oxidation, and conversion to alkyl halides. The transition states for these reactions are influenced by the steric hindrance imposed by the adjacent 3,3-dimethyl group.

Nucleophilic Substitution (SN2): In reactions where the hydroxyl group is first converted to a good leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate), subsequent attack by a nucleophile would proceed via an SN2 mechanism. However, the gem-dimethyl group at the 3-position is expected to sterically hinder the backside attack on the carbon bearing the leaving group. This would likely lead to a slower reaction rate compared to less hindered primary alcohols. The transition state for such a reaction would involve a crowded pentacoordinate carbon, and its energy would be significantly higher due to steric strain.

Elimination (E2): Under strongly basic conditions and with the hydroxyl group converted to a good leaving group, an E2 elimination pathway could be possible, though less likely for a primary alcohol. More relevant would be acid-catalyzed dehydration (E1 mechanism), which typically proceeds through a carbocation intermediate. Protonation of the hydroxyl group, followed by loss of water, would lead to a primary carbocation. This is a high-energy intermediate and would likely undergo a rapid hydride shift to form a more stable tertiary carbocation at the 3-position, if structurally feasible, before elimination to form an alkene.

Ring-Opening of the 1,4-Dioxane Ring:

The 1,4-dioxane ring is generally stable but can undergo acid-catalyzed cleavage. wikipedia.org The ether oxygens can be protonated by a strong acid, making them susceptible to nucleophilic attack. wikipedia.org The attack of a nucleophile (e.g., a halide ion from a hydrohalic acid) would lead to the opening of the ring. The regioselectivity of the attack would be influenced by steric factors, with the nucleophile preferentially attacking the less hindered carbon.

The Gem-Dimethyl Effect:

The presence of the gem-dimethyl group at the 3-position can also influence intramolecular reactions. This is known as the Thorpe-Ingold effect or gem-dimethyl effect, where the presence of geminal substituents can accelerate cyclization reactions by altering the bond angles and bringing the reactive ends of a molecule closer together. rsc.orgrsc.org While this is more relevant for ring-forming reactions, it highlights the conformational constraints imposed by the dimethyl substitution, which can also affect the transition states of other reactions by restricting the available conformations. researchgate.net

Computational chemistry, such as density functional theory (DFT), could be employed to model the transition states of these potential reactions. masterorganicchemistry.comucsb.edu Such studies would provide valuable data on activation energies and the geometries of the transition states, offering a more quantitative understanding of the reactivity of this compound.

Role of Catalysis in Reactivity Modulation

Catalysis can play a crucial role in modulating the reactivity of this compound, enabling reactions that would otherwise be slow or require harsh conditions.

Acid Catalysis:

As mentioned, acid catalysis is essential for many reactions involving both the alcohol and the ether functionalities.

Esterification: The esterification of the primary alcohol with a carboxylic acid is typically catalyzed by a strong acid (e.g., sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Dehydration: Acid-catalyzed dehydration of the alcohol to form an alkene proceeds via protonation of the hydroxyl group to create a good leaving group (water). libretexts.org

Ether Cleavage: Strong acids are required to protonate the ether oxygen, initiating the ring-opening of the 1,4-dioxane moiety. wikipedia.org

Base Catalysis:

While less common for initiating reactions with the alcohol group directly (unless deprotonating it to form a nucleophile), bases can be crucial in reactions where the alcohol is a nucleophile. For instance, in the Williamson ether synthesis, a strong base would be used to deprotonate the alcohol, forming an alkoxide that can then react with an alkyl halide.

Metal Catalysis:

A wide range of metal catalysts can be employed to effect various transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various metal-based oxidizing agents, such as those containing chromium (e.g., PCC, PDC) or ruthenium.

Hydrogenation/Dehydrogenation: The 1,4-dioxane ring can act as a hydrogen donor in certain catalytic transfer hydrogenation reactions, often employing iridium or palladium catalysts. organic-chemistry.org

Coupling Reactions: Palladium catalysts are widely used in cross-coupling reactions. If the alcohol is converted to a suitable derivative (e.g., a triflate), it could potentially participate in such reactions.

The choice of catalyst can significantly influence the selectivity of a reaction. For example, in the synthesis of cyclic ethers from diols, heteropoly acids have been shown to be effective catalysts. royalsocietypublishing.org For sterically hindered alcohols, specific catalysts have been developed to facilitate reactions like esterification. acs.orgresearchgate.netacs.org For instance, titanium tetra-t-butoxide has been used to catalyze the reaction of hindered isocyanates with alcohols. acs.org

The table below summarizes the potential role of different types of catalysts in modulating the reactivity of this compound.

| Catalyst Type | Potential Reaction | Role of Catalyst |

| Acid Catalysis | Esterification, Dehydration, Ether Cleavage | Protonates functional groups to increase electrophilicity or create good leaving groups. |

| Base Catalysis | Williamson Ether Synthesis | Deprotonates the alcohol to form a nucleophilic alkoxide. |

| Metal Catalysis | Oxidation, Hydrogenation, Coupling Reactions | Facilitates redox reactions and the formation of new carbon-carbon or carbon-heteroatom bonds. |

Structural Modifications on the Dioxane Ring

Alterations to the core 1,4-dioxane ring can significantly influence the molecule's conformation, polarity, and steric profile. Synthetic strategies target the introduction of diverse substituents and the replacement of oxygen with other heteroatoms.

The synthesis of 1,4-dioxane derivatives with different alkyl substitution patterns can be achieved through several established routes. One common approach is the acid-catalyzed condensation of a substituted 1,2-diol with a corresponding epoxide or another diol. For instance, modifying the starting materials allows for the introduction of alkyl groups at positions other than C3.

A versatile method for preparing 2,3-disubstituted 1,4-dioxanes involves a Williamson ether synthesis strategy, starting from α,β-unsaturated ketones. mdpi.com Furthermore, 2,3-dimethylene-1,4-dioxane, prepared from biacetyl, serves as a reactive intermediate for cycloaddition reactions, leading to various functionalized and substituted dioxane systems. rsc.org The synthesis of polysubstituted dioxanes, such as those derived from the reaction of 2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane, highlights the possibility of incorporating complex alkyl groups onto the ring. europa.eu These methods provide access to a library of analogues with tailored steric and electronic properties.

| Substitution Pattern | General Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| 2,3-Disubstituted | Williamson Ether Synthesis Strategy | α,β-Unsaturated ketones, diols | mdpi.com |

| 2,3-Dimethylene (as precursor) | Preparation from Biacetyl | Biacetyl, ethylene (B1197577) glycol | rsc.org |

| Complex Alkyl Groups (e.g., at C2, C5) | Acetalization/Condensation | Substituted aldehydes, 1,3-diols | europa.eu |

| General 2- and 2,2-Disubstitution | Epoxide Ring Opening/Cyclization | Substituted epoxides, ethylene glycol | enamine.net |

Replacing one of the oxygen atoms in the dioxane ring with another heteroatom, such as sulfur, yields structural analogues like 1,4-oxathianes and 1,4-dithianes. The synthesis of 1,4-oxathiane (B103149) derivatives can be accomplished through various routes, including multicomponent reactions. One such method involves the reaction between malononitrile, elemental sulfur, and a three-membered heterocyclic compound like an epoxide. researchgate.net

Another established pathway is the reaction of an epoxide with a mercaptoalcohol, followed by intramolecular cyclization. For example, the synthesis of alkylated 1,4-oxathiane S,S-dioxides has been explored starting from substituted epoxides, which undergo ring-opening with a sulfur nucleophile to form a hydroxy sulfide (B99878) intermediate that is subsequently oxidized and cyclized. londonmet.ac.uk These approaches allow for the creation of heterocyclic systems where the substitution of oxygen with sulfur modifies the ring's geometry, polarity, and potential for intermolecular interactions.

Derivatization of the Methanol (B129727) Side Chain

The primary alcohol of the methanol side chain is a prime site for functionalization, enabling the synthesis of a wide array of derivatives through standard organic transformations.

The hydroxyl group of this compound can be readily converted into ethers, esters, and amines.

Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esters are typically formed through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides in the presence of a suitable catalyst or base.

Amines can be prepared through a two-step sequence. The alcohol is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine or ammonia (B1221849) via nucleophilic substitution yields the corresponding amine derivative. A patented process describes the synthesis of (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride by reacting the corresponding p-toluenesulfonate ester with methylamine (B109427) in a high-pressure autoclave. google.com

| Derivative | General Reaction | Typical Reagents | Key Intermediate |

|---|---|---|---|

| Ethers (R-O-R') | Williamson Ether Synthesis | 1. NaH, THF 2. Alkyl halide (R'-X) | Alkoxide |

| Esters (R-O-C(=O)R') | Esterification/Acylation | Carboxylic acid (R'COOH) + acid catalyst, or Acyl chloride (R'COCl) + base | N/A |

| Amines (R-NR'R'') | Nucleophilic Substitution | 1. TsCl, pyridine 2. Amine (HNR'R'') | Toluenesulfonate (tosylate) ester |

The methanol side chain can be extended to form more complex aliphatic structures through homologation sequences. A common strategy involves the oxidation of the primary alcohol to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation.

Once the aldehyde is formed, the carbon chain can be elongated using various carbon-carbon bond-forming reactions. For example, a Wittig reaction with a phosphorus ylide can introduce a double bond, which can then be reduced to an alkane via catalytic hydrogenation if a saturated chain is desired. Alternatively, reaction of the aldehyde with a Grignard reagent or an organolithium reagent provides a secondary alcohol with an extended carbon skeleton. This new alcohol can serve as a handle for further functionalization.

Fused and Spirocyclic Dioxane Architectures

Integrating the this compound framework into more complex polycyclic systems leads to fused and spirocyclic architectures. These structures are of interest due to their rigid, three-dimensional nature.

Spirocyclic dioxanes are characterized by two rings sharing a single carbon atom. The synthesis of such compounds often involves the reaction of a cyclic ketone with a suitable diol. For example, spiro[cycloalkane-pyridazinone] derivatives have been synthesized from starting materials like 2-oxaspiro[4.5]decane-1,3-dione, which is derived from cyclohexanone. mdpi.com A general approach to functionalized 1,4-dioxanes bearing spirocyclic piperidine (B6355638) or pyrrolidine (B122466) rings has also been described, highlighting the utility of these structures as building blocks. enamine.net The synthesis of spiro[cyclohexane-2-indoline] alkaloids demonstrates a regio- and diastereoselective spirocyclization approach that can be conceptually applied to dioxane systems. nih.gov

Fused dioxane architectures , where two rings share two or more atoms, can be prepared via intramolecular cyclization or cycloaddition reactions. For instance, a 2,3-dimethylene-1,4-dioxane intermediate can undergo a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile to construct a fused cyclohexene (B86901) ring system. rsc.org The synthesis of bicyclic systems, such as bicyclo[2.1.1]hexanes, provides strategic insights into creating fused ring structures through photocatalytic cycloaddition reactions, a methodology that could be adapted for dioxane-containing precursors. nih.gov

Conclusion

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol, while not a widely studied compound, represents an intriguing molecular structure with significant potential in organic synthesis. Its combination of a stable 1,4-dioxane (B91453) ring, a gem-dimethyl group that can influence conformation, and a versatile primary alcohol functional group makes it a candidate for use as a chiral building block and an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential applications.

Applications of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The structural attributes of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, particularly its chirality and functional groups, position it as a valuable building block in synthetic chemistry. The hydroxyl group can be readily modified for coupling reactions, while the dioxane ring serves as a stable yet cleavable protecting group for a diol, which can be revealed later in a synthetic sequence.

Precursor for Complex Organic Molecules

The utility of the 1,4-dioxane (B91453) framework as a precursor in the synthesis of complex carbocyclic systems has been well-documented. For instance, related 1,4-dioxane derivatives have been ingeniously used as stable precursors to highly reactive dienes for cycloaddition reactions. A notable example is the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which, upon activation, generates 2,3-dimethylene-1,4-dioxane. This intermediate readily participates in [4+2] cycloaddition reactions with various dienophiles to construct functionalized cyclohexene (B86901) derivatives. rsc.org These products serve as valuable intermediates for biologically important molecules that contain a cyclohexanol (B46403) moiety. rsc.org

This strategy highlights the potential of the dioxane scaffold, such as that in this compound, to serve as a masked functionality that can be unraveled to participate in complex bond-forming cascades, leading to intricate molecular architectures.

Intermediate in Heterocyclic Compound Synthesis

The synthesis of N-heterocyclic compounds is a cornerstone of medicinal and synthetic chemistry. researchgate.net The functional handles on this compound allow for its incorporation into larger structures, including other heterocyclic systems. The primary alcohol can be converted into an azide (B81097) or an amine, or oxidized to an aldehyde, providing a reactive site for annulation reactions to form new rings.

Methodologies for creating five-membered S,N-heterocycles often involve the reaction of nucleophiles with electrophilic reagents like dimethyl acetylene (B1199291) dicarboxylate (DMAD). semanticscholar.org While not directly demonstrated for this compound, its derivatives could be designed to participate in similar transformations, acting as synthons for building more elaborate heterocyclic frameworks.

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

One of the most significant applications of chiral molecules like (S)- or (R)-(3,3-Dimethyl-1,4-dioxan-2-yl)methanol is in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. acs.org The inherent chirality of the dioxane ring can be leveraged to control the stereochemical outcome of reactions.

Enantioselective Transformations Guided by Dioxane-Based Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to a diastereomeric product with high selectivity. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

The 1,4-dioxane framework is a recognized scaffold for such applications. Research has shown that chiral Lewis acids can mediate the enantioselective ring cleavage of prochiral dioxane acetals, which are derived from meso-1,3-diols. nih.gov This process effectively desymmetrizes the starting material, producing chiral products with high enantioselectivity. nih.gov Although this example involves the cleavage of the dioxane ring, it establishes the principle that the chiral environment of a dioxane derivative can effectively control stereochemistry. This compound, with its pre-defined stereocenter, is a prime candidate to function as a chiral auxiliary in a variety of transformations, such as alkylations or aldol (B89426) reactions.

Development of Chiral Catalysts Incorporating Dioxane Moieties

An alternative to stoichiometric chiral auxiliaries is the use of chiral catalysts. Here, a small amount of a chiral molecule directs the reaction, regenerating after each catalytic cycle. The hydroxyl group of this compound serves as a convenient handle to incorporate the chiral dioxane moiety into a larger ligand structure. This ligand can then be complexed with a transition metal to form a chiral catalyst.

The effectiveness of this approach is demonstrated in the synthesis of chiral 1,4-benzodioxane (B1196944) derivatives, where iridium- and rhodium-based catalysts featuring chiral phosphine (B1218219) ligands achieve excellent enantioselectivities in asymmetric hydrogenation reactions. researchgate.net For example, ligands like ZhaoPhos have been successfully used in the Rh-catalyzed asymmetric hydrogenation of benzodioxine derivatives to yield chiral 2-substituted 2,3-dihydrobenzo researchgate.netresearchgate.netdioxanes with over 99% enantiomeric excess. The dioxane motif within the catalyst's ligand architecture is crucial for establishing the chiral environment that leads to high stereoselectivity.

Table 1: Examples of Asymmetric Reactions Involving Dioxane Scaffolds

| Reaction Type | Catalyst/Mediator | Dioxane Role | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium / Chiral Dioxane-containing Ligand | Ligand Component | High enantioselectivity (>99% ee) for chiral 1,4-benzodioxanes |

| Asymmetric Ring Cleavage | Chiral Lewis Acid | Chiral Acetal (B89532) (Substrate) | Enantioselective formation of ring-cleavage products from meso-diols. nih.gov |

Contribution to Polymer Chemistry and Materials Science

The structural features of dioxane derivatives also lend themselves to applications in polymer chemistry and materials science. The ring structure can be incorporated into polymer backbones or act as a starting point for polymerization.

A closely related compound, 3,3-Dimethyl-1,4-dioxan-2-one (DMDO), which contains a ketone instead of the alcohol, is known to be a chiral monomer used in the stereoselective polymerization of various compounds, including lactones. biosynth.com The resulting polymers exhibit specific properties like optical activity. biosynth.com This suggests a potential role for this compound as an initiator in ring-opening polymerizations. Its hydroxyl group could initiate the polymerization of cyclic monomers like lactide or caprolactone, with the bulky dimethyl-dioxane end-group influencing the final properties of the polymer, such as thermal stability and biodegradability.

Furthermore, the broader class of dioxane-containing molecules has made significant contributions to materials science. A prominent example is 3,4-ethylenedioxythiophene (B145204) (EDOT), a derivative of dihydrothieno[3,4-b] researchgate.netresearchgate.netdioxine, which is the monomer for the highly successful conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). rsc.org Additionally, the six-membered 1,3-dioxane (B1201747) has been polymerized in situ to create a polymer electrolyte with superior oxidation stability (up to 4.7 V) for use in high-voltage lithium-metal batteries. rsc.org These examples underscore the versatility of the dioxane core structure in creating advanced functional materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants in ¹H NMR reveal the spatial relationships between neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hydroxymethyl group, the dioxane ring, and the two geminal methyl groups. Due to the high symmetry of the parent 1,4-dioxane (B91453) molecule, which exhibits a single peak at approximately 3.7 ppm in its ¹H NMR spectrum and a single line at around 67 ppm in its ¹³C NMR spectrum, the substitution in the target molecule introduces asymmetry, leading to more complex spectra. docbrown.info The chemical shifts can be predicted based on the analysis of substituent effects.

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. masterorganicchemistry.com The number of signals confirms the number of distinct carbon environments, which is consistent with the proposed structure. The chemical shifts distinguish between sp³-hybridized carbons of the methyl groups, the methylene (B1212753) carbons of the ring, the methine carbon, and the carbon bearing the two methyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position / Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C(2)-H | ~3.5 - 3.7 | ~75 - 78 |

| C(3)-CH₃ (x2) | ~1.1 - 1.3 (singlet) | ~20 - 25 |

| C(5)-H₂ | ~3.6 - 3.9 | ~65 - 68 |

| C(6)-H₂ | ~3.4 - 3.7 | ~63 - 66 |

| -CH₂ OH | ~3.5 - 3.8 | ~62 - 65 |

| -CH₂OH | Variable (broad singlet) | - |

| C (2) | - | ~75 - 78 |

| C (3) | - | ~70 - 73 |

| C (5) | - | ~65 - 68 |

| C (6) | - | ~63 - 66 |

| -C H₂OH | - | ~62 - 65 |

Note: Predicted values are based on standard substituent effects on a 1,4-dioxane core. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra and for establishing detailed connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton at C-2 and the protons of the attached hydroxymethyl group. It would also map out the connectivity from the C-5 methylene protons to the C-6 methylene protons, confirming the structure of the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). dtu.dk An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above, for instance, confirming that the proton signal at ~3.5-3.7 ppm is attached to the carbon at ~75-78 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (at C-3) showing a correlation to the quaternary carbon C-3 and the adjacent C-2.

The proton at C-2 showing correlations to the carbons of the hydroxymethyl group, C-3, and C-6 across the ring oxygen.

The hydroxymethyl protons showing correlations to C-2.

Together, these 2D techniques provide an unambiguous map of the molecule's covalent framework and can also provide insights into the stereochemistry, such as the preferred conformation of the dioxane ring in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₁₄O₃).

The calculated molecular weight of this compound is 146.18 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation of 1,4-dioxane itself is known to proceed via ring cleavage, producing characteristic ions. docbrown.inforesearchgate.net The fragmentation pattern of the title compound would be influenced by the dimethyl and hydroxymethyl substituents.

Plausible Fragmentation Pathways and Major Ions:

Alpha-Cleavage: Cleavage of the bond between C-2 and the hydroxymethyl group is a favorable pathway for alcohols, leading to the loss of a •CH₂OH radical (mass 31).

Loss of Methyl Group: Cleavage of a C-C bond at the quaternary center can result in the loss of a methyl radical (•CH₃, mass 15).

Ring Cleavage: Following the patterns of 1,4-dioxane, the ring can cleave to produce various smaller fragments. docbrown.info Common losses include ethylene (B1197577) (C₂H₄, mass 28) and formaldehyde (B43269) (CH₂O, mass 30).

Loss of Water: The molecular ion may lose a molecule of water (H₂O, mass 18), a common fragmentation pathway for alcohols.

Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure / Origin |

| 146 | [C₇H₁₄O₃]⁺ (Molecular Ion, [M]⁺) |

| 131 | [M - CH₃]⁺ |

| 115 | [M - CH₂OH]⁺ |

| 101 | [M - CH₃ - CH₂O]⁺ |

| 87 | [M - CH₃ - C₂H₄]⁺ |

| 58 | [C₃H₆O]⁺ (acetone ion from cleavage) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the key functional groups are the alcohol (-OH), the ether (C-O-C) linkages, and the alkane (C-H) bonds. The IR spectrum of the parent 1,4-dioxane shows characteristic bands for C-H₂ vibrations and ring breathing modes. researchgate.net The presence of the hydroxymethyl and dimethyl groups in the title compound introduces additional characteristic absorptions.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~2970 - 2850 (strong) | C-H stretch | Alkane (CH₃, CH₂, CH) |

| ~1470 - 1450 | C-H bend | Alkane (CH₂) |

| ~1380 - 1365 | C-H bend | Gem-dimethyl group |

| ~1150 - 1050 (strong) | C-O stretch | Ether (C-O-C) & Alcohol (C-O) |

The most diagnostic peak in the IR spectrum would be the broad O-H stretching band, confirming the presence of the alcohol. The strong C-O stretching region would contain overlapping signals from the two ether linkages and the primary alcohol.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related 1,3- and 1,4-dioxane derivatives provides insight into its likely solid-state conformation. researchgate.netresearchgate.net The 1,4-dioxane ring typically adopts a chair or a twist-boat conformation. The presence of bulky gem-dimethyl groups at the C-3 position and a hydroxymethyl group at the C-2 position would influence the conformational preference to minimize steric strain. In the crystalline state, it is highly probable that intermolecular hydrogen bonding involving the hydroxyl group would be a dominant feature of the packing arrangement.

Typical Bond Lengths and Angles for a Substituted Dioxane Ring

| Bond / Angle | Typical Value |

| C-C Bond Length | 1.52 - 1.54 Å |

| C-O Bond Length | 1.41 - 1.43 Å |

| C-O-C Bond Angle | ~111 - 113° |

| O-C-C Bond Angle | ~108 - 110° |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants and byproducts.

Gas Chromatography (GC): Due to its volatility, the compound is amenable to GC analysis. GC is widely used for the determination of the parent compound, 1,4-dioxane, in various matrices. nih.govnih.gov For purity assessment of the title compound, a capillary column with a mid-polarity phase (such as a DB-624 or equivalent) would be suitable. Detection can be achieved using a flame ionization detector (FID) for general purity analysis or a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities. fda.gov.tw

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity analysis, particularly if the compound has low volatility or is thermally unstable. Given the polarity of the molecule and the lack of a strong UV chromophore, analytical methods would likely employ either reversed-phase chromatography with a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD), or Hydrophilic Interaction Liquid Chromatography (HILIC). cdc.govresearchgate.net HILIC is particularly well-suited for separating polar compounds. researchgate.net HPLC is also the primary method for preparative purification to obtain high-purity material.

Theoretical and Computational Studies on 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, balancing computational cost with high accuracy. DFT methods are used to solve the electronic structure of molecules, providing detailed information about geometry, energy, and various molecular properties. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, are commonly employed for calculations on organic molecules like dioxane derivatives. semanticscholar.orgresearchgate.net

A fundamental application of DFT is the optimization of a molecule's geometry to find its lowest-energy three-dimensional arrangement. For (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, this process would determine precise bond lengths, bond angles, and dihedral angles. The 1,4-dioxane (B91453) ring is known to preferentially adopt a chair conformation to minimize steric and torsional strain. acs.org The gem-dimethyl group at the C3 position would be a key structural feature, influencing the ring's geometry and the preferred orientation of the hydroxymethyl group at the C2 position.

Table 1: Illustrative Predicted Geometric Parameters for this compound's Lowest Energy Conformer This table presents hypothetical data based on DFT calculations of similar dioxane structures to illustrate typical computational outputs.

| Parameter | Type | Predicted Value |

| C2-C3 Bond Length | Ångström (Å) | 1.54 |

| C-O (ring) Bond Length | Ångström (Å) | 1.43 |

| C-O (alcohol) Bond Length | Ångström (Å) | 1.42 |

| O-C-C (ring) Bond Angle | Degrees (°) | 109.5 |

| C-O-C (ring) Bond Angle | Degrees (°) | 111.0 |

| C-C-O-H Dihedral Angle | Degrees (°) | ~60 (gauche) or ~180 (anti) |

Table 2: Illustrative Predicted Electronic Properties for this compound This table presents hypothetical data to illustrate typical computational outputs.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. researchgate.netdntb.gov.ua |

| Dipole Moment | 2.1 D | Indicates a moderately polar molecule. |

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, computational studies could model various reactions, such as its synthesis, oxidation of the primary alcohol, or ring-opening reactions.

The energy of the transition state relative to the reactants defines the activation energy barrier (ΔG‡) of a reaction. semanticscholar.org A higher barrier corresponds to a slower reaction rate. By calculating these barriers, chemists can predict the feasibility of a proposed reaction pathway and understand how substituents, like the dimethyl groups in this molecule, might influence reactivity by either stabilizing or destabilizing the transition state. semanticscholar.org

Table 3: Illustrative Energetics for a Hypothetical Reaction Pathway (e.g., Oxidation of the Alcohol Group) This table presents hypothetical data based on typical DFT calculations for reaction energetics to illustrate the methodology.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactant + Oxidant | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Activation barrier for hydrogen abstraction |

| 3 | Intermediate | -5.4 | A relatively stable intermediate species |

| 4 | Transition State 2 (TS2) | +8.9 | Activation barrier for the second step |

| 5 | Product | -25.0 | Final aldehyde product |

Conformational Analysis using Computational Methods

Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. For this compound, significant conformational flexibility exists in the puckering of the 1,4-dioxane ring and the orientation of the hydroxymethyl substituent.

The 1,4-dioxane ring can exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. researchgate.netacs.org Computational methods can precisely calculate the relative energies of these conformers. For this specific molecule, the chair conformation is expected to be overwhelmingly predominant. researchgate.net Within the chair conformer, the hydroxymethyl group at the C2 position can be in either an axial or equatorial position. The bulky gem-dimethyl group at C3 would create significant steric hindrance, strongly influencing the energetic preference for the orientation of the adjacent hydroxymethyl group. Calculations would likely show a strong preference for the conformer that minimizes steric clash between the substituents.

Table 4: Illustrative Relative Energies of Potential Conformers of this compound This table presents hypothetical data based on studies of substituted dioxanes to illustrate the principles of conformational analysis.

| Conformer Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K | Notes |

| Chair (Equatorial -CH₂OH) | 0.00 | >99% | Lowest energy conformer, minimizes steric interactions. |

| Chair (Axial -CH₂OH) | +3.5 | <1% | Destabilized by 1,3-diaxial interactions. |

| Twist-Boat | +6.8 | <0.01% | Significantly higher in energy than the chair form. researchgate.net |

In Silico Design of Novel Dioxane-Based Molecules and Reactions

In silico design refers to the use of computational methods to rationally design new molecules and reactions. The structural and electronic insights gained from quantum chemical calculations on this compound can serve as a foundation for designing new functional molecules. nih.govnih.gov

For example, by understanding the molecule's HOMO-LUMO distribution and electrostatic potential, researchers could computationally model modifications to the dioxane ring or the hydroxymethyl group to tune its properties. This could involve:

Designing new catalysts: Modifying the structure to create a scaffold that can coordinate with metal ions.

Developing potential drug candidates: Using the molecule as a starting point and computationally screening different functional groups to optimize binding to a specific biological target. nih.govbiointerfaceresearch.com

Predicting reactivity: Simulating the effect of adding different electron-withdrawing or electron-donating groups to predict how reaction rates and mechanisms might change.

This computational-first approach can significantly accelerate the discovery process by prioritizing the most promising candidate molecules for laboratory synthesis, thereby saving time and resources. biointerfaceresearch.com

Conclusion and Future Research Perspectives

Summary of Key Advances in (3,3-Dimethyl-1,4-dioxan-2-yl)methanol Research

Direct research focusing exclusively on this compound is limited. However, key advances in the broader field of functionalized 1,4-dioxanes are highly relevant. Significant progress has been made in developing synthetic routes to access substituted 1,4-dioxane (B91453) derivatives. Methodologies often commence from readily available epoxides, which undergo ring-opening followed by cyclization to form the dioxane ring system. enamine.net This approach allows for the creation of diverse 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxanes. enamine.net

Furthermore, certain dioxane derivatives have been established as valuable precursors in complex chemical syntheses. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has been identified as a stable and convenient precursor to 2,3-dimethylene-1,4-dioxane, a diene used in [4+2] cycloaddition reactions to construct functionalized cyclohexene (B86901) derivatives. nih.govrsc.org These adducts are potential intermediates for synthesizing biologically important molecules. nih.govrsc.org Such advances highlight the role of substituted dioxanes as versatile building blocks in organic synthesis.

Challenges and Opportunities in Dioxane Synthesis and Functionalization

A primary challenge in the synthesis of substituted dioxanes, including this compound, is achieving high stereoselectivity. The creation of specific cis/trans isomers in multisubstituted dioxane rings requires precise control over reaction conditions. researchgate.net This is a critical hurdle, as the stereochemistry of the molecule can significantly influence its biological activity and material properties. However, this challenge presents a significant opportunity for the development of novel stereoselective catalytic systems and synthetic methodologies. acs.orgresearchgate.netresearchgate.netrsc.org For example, bismuth-mediated reactions have shown promise in the highly efficient and stereoselective construction of syn-1,3-dioxanes. researchgate.net

Another opportunity lies in the further functionalization of the dioxane core. The development of methods to selectively modify the dioxane ring or its substituents would greatly expand the library of available compounds for screening and application. For example, tandem oxidative cyclization reactions catalyzed by copper or iron have been used to introduce the 1,4-dioxane moiety into more complex molecular scaffolds. thieme-connect.de Exploring such reactions for gem-disubstituted dioxanes could yield novel compounds with unique properties. The synthesis of functionalized dioxanes bearing additional rings, such as spirocyclic systems, presents an opportunity to create advanced building blocks for medicinal chemistry. enamine.net

Emerging Directions for Applications in Chemical Synthesis and Materials

The rigid, yet conformationally flexible, 1,4-dioxane scaffold is an attractive feature for applications in medicinal chemistry and materials science. Derivatives of 1,4-dioxane have been investigated for a range of biological activities. google.com.na For instance, novel series of 1,4-dioxane analogs have been synthesized and evaluated as potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, which are relevant for treating conditions like overactive bladder. researchgate.net Other derivatives have been explored as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy by interacting with P-glycoprotein. nih.gov These studies suggest that compounds like this compound could serve as a core structure for developing new therapeutic agents.

In materials science, dioxane derivatives are finding new roles. For example, 2,3-dimethylene-1,4-dioxane is used in constructing thiophene (B33073) derivatives, including 3,4-ethylenedioxythiophene (B145204) (EDOT), a key monomer for the production of the widely used conducting polymer PEDOT. nih.gov The unique physical and chemical properties of 1,4-dioxane derivatives also make them suitable for use as electrolyte additives in lithium secondary batteries. mdpi.com The specific substitution pattern of this compound, featuring a gem-dimethyl group and a primary alcohol, offers a unique combination of steric bulk and reactive functionality that could be exploited in the design of new polymers, liquid crystals, or functional materials.

Potential for Further Mechanistic and Computational Exploration

The mechanisms governing the formation and reactivity of substituted 1,4-dioxanes are ripe for deeper investigation. While general mechanisms for dioxane synthesis, such as acid-catalyzed dimerization of epoxides, are known, the specific pathways and transition states for complex, substituted systems remain an area of active research. mdpi.com Computational chemistry offers powerful tools to elucidate these mechanisms.

Quantum chemistry investigations, such as Density Functional Theory (DFT) calculations, have been employed to study the degradation mechanism of the parent 1,4-dioxane by hydroxyl radicals and to analyze its electronic structure and non-linear optical properties. nih.govresearchgate.netijcce.ac.ir Similar computational studies on this compound could provide valuable insights into its conformational preferences, electronic properties, and reactivity. For example, ab initio molecular orbital theory has been used to study the ring inversion of 1,4-dioxane, characterizing its chair and twist-boat conformations and the transition states connecting them. acs.org Applying these computational approaches to this compound would help predict its behavior in chemical reactions and its interactions in biological systems, thereby guiding future experimental work in a more targeted and efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of diols or epoxide intermediates. For example, analogous dioxane derivatives are synthesized via controlled ring-opening of epoxides followed by cyclization under acidic conditions (e.g., H₂SO₄ or p-TsOH). Temperature (60–80°C) and solvent polarity (e.g., THF or DCM) are critical for yield optimization .

- Data Considerations : Monitor reaction progress via TLC or GC-MS. Characterize intermediates using -NMR to confirm regioselectivity and purity.

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Refinement programs like SHELXL ( ) are standard for resolving chiral centers. For enantiomeric resolution, employ chiral HPLC with columns like Chiralpak® IA/IB and polarimetric detection .

- Data Contradictions : If optical rotation conflicts with SCXRD results, re-evaluate sample purity or consider racemization during synthesis.

Q. What are the key safety precautions for handling this compound?

- Hazard Data : The compound may exhibit hazards similar to its analogs: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Software like Gaussian or ORCA can predict regioselectivity in reactions with electrophiles (e.g., acyl chlorides). Compare results with experimental -NMR chemical shifts for validation .

- Data Analysis : Contradictions between computational and experimental results may arise from solvent effects or entropy contributions not accounted for in simulations.

Q. What strategies are effective for resolving contradictory spectroscopic data during structural elucidation?

- Case Study : If -NMR shows unexpected splitting patterns, consider dynamic effects (e.g., ring puckering in the dioxane moiety) or impurities. Use variable-temperature NMR to probe conformational exchange. Cross-validate with 2D techniques (COSY, HSQC) .

- Advanced Tools : Utilize cryogenic NMR (e.g., 90 K) to slow molecular motion and simplify spectra, as demonstrated in analogous cyclic ether studies ( ).

Q. How can this compound be functionalized for applications in drug delivery systems?

- Methodology :

- Esterification : React with succinic anhydride to introduce carboxyl groups for PEGylation.

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting moieties (e.g., folate).

- Biological Relevance : Analogous dioxane derivatives exhibit enhanced solubility and controlled release profiles in prodrug formulations .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry : Batch vs. flow chemistry: Flow systems improve heat dissipation and reduce side reactions (e.g., ring-opening). Optimize catalyst loading (e.g., 0.5–1 mol% p-TsOH) to minimize costs .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.